Structural Differentiation: (E)-4-Methylstyrylsulfonyl vs. Unsubstituted Styrylsulfonyl – LogP and Molecular Shape
The target compound carries a para-methyl group on the styryl moiety that is absent in the closest catalogued analog (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine [1]. According to computed XLogP3 data from PubChem, the target compound exhibits an XLogP3 value of 2.5 [1], while the des-methyl analog bearing a simpler (E)-styrylsulfonyl group has a computed XLogP3 of approximately 2.0–2.1 [2]. The addition of the methyl group not only increases lipophilicity by ~0.4–0.5 log units but also increases the molecular weight from ~396.5 to 410.5 g/mol and extends the conjugated π-system, which may affect binding to hydrophobic protein pockets.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (PubChem, 2025 release) |
| Comparator Or Baseline | (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine (des-methyl analog); XLogP3 ≈ 2.0–2.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.5 units; ΔMW = +14 Da (methyl group) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A higher logP of ~0.4 units can significantly alter passive membrane permeability and non-specific protein binding, making the methylated compound a meaningfully different chemical entity for medicinal chemistry and biochemical assay design.
- [1] PubChem. Compound Summary for CID 25283818: (E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine. Computed Properties. NCBI. View Source
